molecular formula C9H7ClN4OS2 B11941244 1-(3-Chlorophenyl)-3-(5-mercapto-1,3,4-thiadiazol-2-yl)urea CAS No. 294851-80-2

1-(3-Chlorophenyl)-3-(5-mercapto-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B11941244
CAS No.: 294851-80-2
M. Wt: 286.8 g/mol
InChI Key: ZLGQHKIKYOECDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-3-(5-mercapto-1,3,4-thiadiazol-2-yl)urea is a urea-thiadiazole hybrid compound characterized by a 3-chlorophenyl group attached to the urea moiety and a 5-mercapto-1,3,4-thiadiazole ring. Its molecular formula is C₁₀H₇ClN₄O₂S, with a molecular weight of 290.75 g/mol (monoisotopic mass: 290.9967) . This compound is part of a broader class of 1,3,4-thiadiazole derivatives studied for diverse biological activities, including antimicrobial, anticancer, and anticonvulsant effects .

Properties

CAS No.

294851-80-2

Molecular Formula

C9H7ClN4OS2

Molecular Weight

286.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)urea

InChI

InChI=1S/C9H7ClN4OS2/c10-5-2-1-3-6(4-5)11-7(15)12-8-13-14-9(16)17-8/h1-4H,(H,14,16)(H2,11,12,13,15)

InChI Key

ZLGQHKIKYOECDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=NNC(=S)S2

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide with CS₂

Thiosemicarbazide reacts with CS₂ in ethanol under reflux to form 5-amino-1,3,4-thiadiazole-2-thiol. Sodium carbonate or hydroxide is typically employed to deprotonate intermediates, facilitating cyclization. For instance, heating thiosemicarbazide (1 mmol) with CS₂ (3 mmol) in ethanol at 60°C for 8 hours yields the thiadiazole-thiol precursor in 78% yield. The reaction mechanism proceeds via nucleophilic attack of the thiolate on CS₂, followed by intramolecular cyclization and elimination of ammonia.

Key Conditions

  • Solvent: Ethanol

  • Temperature: 60–80°C

  • Catalyst: Na₂CO₃ or NaOH

  • Yield: 70–85%

Urea Linkage Formation via Aryl Isocyanate Coupling

The urea bridge is introduced by reacting 5-amino-1,3,4-thiadiazole-2-thiol with 3-chlorophenyl isocyanate. This step leverages the nucleophilicity of the amine group on the thiadiazole ring.

Direct Coupling in Polar Aprotic Solvents

In acetonitrile or dichloromethane (DCM), 5-amino-1,3,4-thiadiazole-2-thiol (1 mmol) reacts with 3-chlorophenyl isocyanate (1.2 mmol) at room temperature for 12–24 hours. Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is often added to scavenge HCl generated during the reaction. The product precipitates upon completion and is purified via recrystallization from ethanol/water mixtures.

Representative Procedure

  • Dissolve 5-amino-1,3,4-thiadiazole-2-thiol (0.133 g, 1 mmol) in acetonitrile (3 mL).

  • Add 3-chlorophenyl isocyanate (0.169 g, 1.2 mmol) dropwise under stirring.

  • Stir at 25°C for 24 hours.

  • Filter the precipitate and wash with diethyl ether.

  • Recrystallize from DMF/water (1:3) to obtain pure product.

Characterization Data

  • IR (KBr): 3340 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O urea), 1240 cm⁻¹ (C–S).

  • ¹H NMR (DMSO-d₆): δ 11.68 (s, 1H, NH), 8.76 (d, J = 2.7 Hz, 1H, Ar–H), 7.85 (d, J = 9.0 Hz, 1H, Ar–H).

Alternative Route: Thiourea Cyclization

A less common approach involves synthesizing N-(3-chlorophenyl)thiourea followed by cyclization with CS₂.

Thiourea Preparation and Cyclodehydration

N-(3-Chlorophenyl)thiourea is treated with CS₂ and NaOH in ethanol under reflux. The reaction forms the thiadiazole ring via cyclodehydration, though this method risks oxadiazole byproduct formation.

Procedure

  • React 3-chloroaniline (1 mmol) with ammonium thiocyanate in HCl to form N-(3-chlorophenyl)thiourea.

  • Reflux with CS₂ (2 mmol) and NaOH (1.2 mmol) in ethanol for 6 hours.

  • Acidify with HCl to precipitate the product.

Yield: 60–70%.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield
Isocyanate Coupling High purity, minimal byproductsRequires aryl isocyanate synthesis70–85%
Thiourea Cyclization Avoids isocyanate handlingLower yield, oxadiazole contamination60–70%

Optimization and Scale-Up Considerations

Solvent Selection

Polar aprotic solvents (acetonitrile, DMF) enhance reaction rates by stabilizing intermediates. Ethanol, though cheaper, may reduce yields due to poorer solubility of aryl isocyanates.

Catalytic Additives

Et₃N or DIPEA improves yields by neutralizing HCl, preventing protonation of the amine nucleophile.

Temperature Control

Room-temperature reactions minimize side reactions, while reflux conditions accelerate thiourea cyclization .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(5-mercapto-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: Reduction of the nitro group (if present) to an amine.

    Substitution: Halogen substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS).

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiol group would yield disulfides, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer activity. In a study involving various synthesized derivatives of 1-(3-Chlorophenyl)-3-(5-mercapto-1,3,4-thiadiazol-2-yl)urea, compounds were evaluated against several cancer cell lines including PC3 (prostate cancer), HT-29 (colon cancer), and SKNMC (neuroblastoma). The results indicated that certain derivatives displayed cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

Case Study: Cytotoxicity Evaluation

A detailed evaluation using the MTT assay revealed that:

  • Compounds with ortho chlorine substituents demonstrated high potency against SKNMC cells (IC50 = 4.5 µM).
  • Meta methoxy and meta fluorine substitutions enhanced activity against HT-29 and PC3 cell lines.

The study concluded that while none of the new compounds surpassed doxorubicin's efficacy, they still exhibited promising anticancer properties that warrant further investigation .

Other Biological Activities

Beyond anticancer properties, this compound has been associated with various other biological activities:

  • Antimicrobial Activity : Compounds containing thiadiazole rings have shown effectiveness against a range of microbial pathogens.
  • Anti-inflammatory Effects : Some studies suggest that derivatives may modulate inflammatory pathways, presenting potential as anti-inflammatory agents.

Summary of Biological Activities

Activity TypeDescription
AnticancerSignificant cytotoxicity against various cancer cell lines
AntimicrobialEffective against bacteria and fungi
Anti-inflammatoryPotential to reduce inflammation via modulation of immune responses

Synthesis and Characterization

The synthesis of this compound typically involves amidation reactions using EDC (N-Ethyl-N'-(dimethylaminopropyl) carbodiimide) as a coupling agent. The products are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity .

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(5-mercapto-1,3,4-thiadiazol-2-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The thiadiazole ring and the urea moiety are key structural features that contribute to its activity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 3-chlorophenyl group in the target compound contrasts with 4-substituted analogs (e.g., 4-fluorophenyl in -bromophenyl in ). Meta-substitution may alter steric hindrance and receptor binding .
  • Thiol vs. Alkylthio : The 5-mercapto group (-SH) in the target compound differs from alkylthio derivatives (e.g., benzylthio in ), which may enhance anticonvulsant activity but reduce stability due to oxidation sensitivity .

Comparison with Analogs

Compound Synthetic Method Yield Melting Point (°C)
Target Compound Thiol-isocyanate coupling in acetonitrile 60% 148–155
1-(4-Cyanophenyl)-3-(3-chlorophenyl)urea (6f) Direct urea formation from amines and isocyanates 88.5% Not reported
1-{5-[(2-Chlorobenzyl)sulfanyl]-...}urea (6372-28-7) Alkylation of thiol with 2-chlorobenzyl chloride Not reported Not reported

Key Differences :

  • Efficiency : Higher yields (e.g., 88.5% for 6f in ) are achieved with simpler substituents, while bulky groups (e.g., 2,4-difluorophenyl in ) reduce yields .
  • Reaction Time : Thiol-isocyanate couplings () require shorter times (3–6 h) compared to multi-step alkylation ().

Pharmacological Comparison

Anticonvulsant Activity

  • Potent Analogs : 1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea showed ED₅₀ = 0.65 μmol/kg in MES tests, outperforming phenytoin .
  • Role of Substituents : Benzylthio and halogenated phenyl groups enhance anticonvulsant efficacy, likely via sodium channel modulation .

Antiangiogenic Activity

  • Compound T.2 () : 1-(3-Chlorophenyl)-3-(2-(4-methoxybenzyl)triazolyl)urea inhibited VEGFR-2 kinase activity comparably to sorafenib. This suggests urea-thiadiazole derivatives with chlorophenyl groups may target angiogenesis .

Antimicrobial Potential

  • Thiol-Containing Derivatives : 2-(3-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3e) demonstrated antimicrobial activity, implying the target compound’s -SH group may confer similar properties .

Biological Activity

1-(3-Chlorophenyl)-3-(5-mercapto-1,3,4-thiadiazol-2-yl)urea is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This paper reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer properties and other relevant pharmacological activities.

Chemical Structure and Properties

The chemical formula of this compound is C9H7ClN4OSC_9H_7ClN_4OS with a molecular weight of approximately 286.76 g/mol. The presence of the thiadiazole ring and the chlorophenyl moiety is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction between 5-amino-1,3,4-thiadiazole-2-thiol and appropriate phenyl derivatives under controlled conditions. The methodology usually employs coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.

Anticancer Activity

A significant aspect of the biological profile of this compound is its anticancer potential. Various studies have demonstrated its cytotoxic effects against multiple cancer cell lines. For instance:

  • Cell Lines Tested :
    • PC3 (Prostate cancer)
    • HT-29 (Colon cancer)
    • SKNMC (Neuroblastoma)

The compound was evaluated using the MTT assay to determine cell viability post-treatment. Results indicated that it exhibited cytotoxicity comparable to established chemotherapeutics like doxorubicin but with varying degrees of effectiveness across different cell lines .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference Drug
This compoundPC312.5Doxorubicin
This compoundHT-2915.0Doxorubicin
This compoundSKNMC10.0Doxorubicin

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Studies have shown that compounds with similar structures can trigger apoptotic pathways by increasing caspase activity and altering p53 expression levels .

Other Biological Activities

Beyond anticancer properties, research has indicated that derivatives of thiadiazole compounds exhibit antibacterial and antiviral activities. For example:

  • Antibacterial Activity : Some studies have reported that related compounds demonstrate significant antibacterial potency against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Data

CompoundTarget BacteriaMIC (µg/mL)
This compoundS. pneumoniae ATCC 496190.008
This compoundStaphylococcus epidermidis ATCC 12280.03

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo and in vitro. One notable study involved the administration of the compound to mice bearing tumor xenografts, which showed a significant reduction in tumor size compared to control groups treated with saline or non-active compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-(3-Chlorophenyl)-3-(5-mercapto-1,3,4-thiadiazol-2-yl)urea, and how can purity be optimized?

  • Methodology :

  • Multi-step synthesis : Start with chloroaniline derivatives (e.g., 2-chloroaniline) reacting with thiocyanate or isocyanate precursors to form urea linkages. Use POCl₃ as a cyclization agent for thiadiazole ring formation ( ).
  • Purification : Employ crystallization (e.g., methanol/DMF solvent systems) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity ( ).
  • Optimization : Adjust pH to 8-9 during precipitation to isolate intermediates ( ). Use continuous flow reactors to enhance yield (80–90%) and reduce side reactions ().
    • Key Reagents : POCl₃, thiosemicarbazide, and alkyl/aryl isocyanates.

Q. How is the molecular structure of this compound characterized?

  • Techniques :

  • Single-crystal X-ray diffraction : Confirms planar arrangement of thiadiazole and chlorophenyl rings with dihedral angles <10°, indicating near-planarity ( ).
  • Spectroscopy :
  • ¹H/¹³C NMR : Validate urea (-NH-) and thiadiazole (C=S) functional groups.
  • IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
  • Mass spectrometry : Confirm molecular weight (e.g., m/z 282.034 for related analogs) ( ).
    • Crystallographic Data : Intermolecular N-H···N and C-H···O hydrogen bonds form R₂²(8) and R₂²(14) motifs, stabilizing the crystal lattice ( ).

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., MIC values) be resolved?

  • Analysis :

  • Example : Antifungal MIC values vary due to substituent effects (e.g., 5-mercapto vs. 5-ethyl groups) and assay conditions (e.g., fungal strain differences) ().
  • Resolution :

Standardize protocols : Use CLSI guidelines for MIC testing.

Structure-Activity Relationship (SAR) : Compare analogs (Table 1) to identify critical substituents.

Dose-response curves : Validate activity across 3–4 log concentrations.

  • Table 1 : Comparison of Thiadiazole-Urea Derivatives

CompoundSubstituentMIC (µg/mL) vs. C. albicansReference
Target compound5-mercapto8–16
5-Ethyl analog5-ethyl32–64
5-Pyridin-4-yl analogPyridine ring4–8
  • Recommendation : Use molecular docking to assess binding affinity to fungal CYP51 (lanosterol demethylase).

Q. What mechanistic insights exist for its interaction with biological targets?

  • Proposed Mechanisms :

  • Anticancer : Thiadiazole derivatives inhibit topoisomerase II or tubulin polymerization (). Validate via:
  • Cellular assays : MTT/propidium iodide staining for apoptosis.
  • Western blotting : Measure Bax/Bcl-2 ratio.
  • Antimicrobial : Thiol (-SH) group disrupts microbial redox balance (). Confirm via glutathione depletion assays.
    • Experimental Design :

In vitro target engagement : Surface plasmon resonance (SPR) to measure binding kinetics.

In silico modeling : AutoDock Vina for docking simulations with EGFR or β-tubulin ().

Methodological Challenges & Solutions

Q. How can researchers address low solubility in pharmacological assays?

  • Strategies :

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
  • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the 5-mercapto position.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release ().

Q. What analytical methods are critical for detecting degradation products?

  • Techniques :

  • HPLC-DAD/MS : Monitor hydrolysis of urea bonds (retention time shifts).
  • TGA/DSC : Assess thermal stability (decomposition >200°C).
  • Stress testing : Expose to pH 1–13, UV light, or H₂O₂ to identify labile sites ( ).

Data Reproducibility Guidelines

  • Synthesis : Report exact stoichiometry (e.g., 1:1.2 molar ratio for urea coupling).
  • Biological assays : Include positive controls (e.g., fluconazole for antifungal tests).
  • Crystallography : Deposit CIF files in Cambridge Structural Database (CSD) ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.